Trilostane - 13647-35-3

Trilostane

Catalog Number: EVT-288274
CAS Number: 13647-35-3
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trilostane, also known as (2α,4α,5α,17β)-4,5-epoxy-17-hydroxy-3-oxoandrostane-2-carbonitrile, is a synthetic steroid compound. [] It acts as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme plays a crucial role in the biosynthesis of steroid hormones, including cortisol, aldosterone, and testosterone, in various tissues such as the adrenal glands, gonads, and placenta. [, , , , , ]

Trilostane's ability to inhibit 3β-HSD has led to its widespread use in both veterinary and human medical research for investigating various endocrine-related conditions and physiological processes. [, , , , , , , , ]

Source and Classification

Trilostane is classified as a synthetic steroid and falls under the category of steroidogenesis inhibitors. It is derived from natural steroid precursors but has been modified to enhance its therapeutic effects and specificity. The compound is utilized in both human and veterinary medicine, particularly for treating conditions related to excessive cortisol production .

Synthesis Analysis

The synthesis of trilostane involves a multi-step process, primarily starting from testosterone or its derivatives. A typical synthetic route includes the following steps:

  1. Preparation of Precursor: The synthesis begins with the conversion of testosterone into a suitable precursor compound, such as (4α,5α)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol.
  2. Base Treatment: The precursor is dissolved in methanol and treated with a base (e.g., sodium hydroxide) to cleave the isoxazole ring. This reaction typically occurs at temperatures between 40 °C to 45 °C .
  3. Acidification: After base treatment, acetic acid is added slowly to the mixture while maintaining the temperature. This step facilitates the formation of trilostane by precipitating out the product.
  4. Isolation: The precipitate is filtered and washed with water, then dried under vacuum at temperatures ranging from 40 °C to 50 °C .
Molecular Structure Analysis

Trilostane's molecular structure can be described by its IUPAC name: 4α,5α-epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile. The compound features several key structural elements:

  • Epoxide Group: The presence of an epoxy group at positions 4 and 5 contributes to its biological activity.
  • Hydroxyl Groups: Hydroxyl groups at positions 3 and 17 are critical for its interaction with enzymes involved in steroid metabolism.
  • Carbonitrile Functionality: The carbonitrile group at position 2 enhances its pharmacological properties.

The molecular formula for trilostane is C20H27NO3C_{20}H_{27}NO_3, with a molecular weight of approximately 327.44 g/mol .

Chemical Reactions Analysis

Trilostane primarily undergoes reactions that are relevant to its mechanism of action:

  1. Inhibition of Steroidogenesis: Trilostane competes with natural substrates for binding to the enzyme 3β-hydroxysteroid dehydrogenase, blocking the conversion of pregnenolone into progesterone and subsequently inhibiting the production of cortisol and aldosterone.
  2. Metabolism: Trilostane is metabolized in the liver to form 17-ketotrilostane, which also exhibits inhibitory activity against 3β-hydroxysteroid dehydrogenase . The elimination half-life for both trilostane and its metabolite is approximately 1.2 hours.
Mechanism of Action

Trilostane exerts its pharmacological effects through competitive inhibition of the enzyme 3β-hydroxysteroid dehydrogenase, which is crucial for steroid hormone biosynthesis in the adrenal cortex. By inhibiting this enzyme:

  • The conversion of various steroid precursors (such as pregnenolone) into active corticosteroids (like cortisol) is blocked.
  • This action leads to reduced levels of glucocorticoids and mineralocorticoids in circulation, effectively managing conditions characterized by excess hormone production such as Cushing's syndrome .

Additionally, trilostane has been observed to have anti-inflammatory properties, potentially influencing cytokine production in inflammatory models .

Physical and Chemical Properties Analysis

Trilostane possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: It has limited solubility in water but is soluble in organic solvents such as methanol and ethanol.
  • Melting Point: Trilostane has a melting point around 160 °C .

These properties affect its formulation and administration routes, which are primarily oral.

Applications

Trilostane has diverse applications in both human and veterinary medicine:

  1. Human Medicine: Used primarily for treating Cushing's syndrome, it helps manage symptoms associated with excess cortisol production.
  2. Veterinary Medicine: Approved for use in dogs suffering from hyperadrenocorticism (Cushing's disease), where it aids in regulating cortisol levels .
  3. Research Applications: Studies have explored trilostane's potential anti-cancer effects due to its ability to modulate estrogen receptor activity, making it a candidate for further investigation in breast cancer therapies .
Introduction to Trilostane in Biomedical Research

Historical Development and Synthesis of Trilostane

The developmental trajectory of trilostane began in the 1970s when researchers at Sterling-Winthrop Research Institute (developmental code WIN 24,540) synthesized it through a four-step testosterone derivatization process. The key synthetic modifications involved: (1) introduction of the 2-carbonitrile group, (2) formation of the 4α,5α-epoxide bridge, and (3) stereospecific optimization to enhance enzymatic binding affinity [2] [5]. These structural innovations produced a compound with reversible competitive inhibition against 3β-HSD—a pivotal enzyme in adrenal steroidogenesis that catalyzes the conversion of Δ⁵-3β-hydroxysteroids (pregnenolone, 17α-hydroxypregnenolone) to Δ⁴-3-ketosteroids (progesterone, 17α-hydroxyprogesterone) [1] [4].

Table 1: Key Milestones in Trilostane Development

YearDevelopment MilestoneSignificance
1970sInitial synthesis at Sterling-WinthropCreation of novel steroidal analog targeting adrenal steroidogenesis
1984FDA approval for human Cushing's syndromeFirst therapeutic application in endocrine disorders
1987Patent for antigestagen combinationsExpansion into reproductive health applications
1994US market withdrawalDiscontinuation due to efficacy/safety concerns in humans
2001UK veterinary approval (Vetoryl®)Transition to canine Cushing's syndrome treatment
2008FDA veterinary approvalFormal recognition for pituitary/adrenal-dependent canine hyperadrenocorticism
2024EU approvals (Trilocur®, Trilorale®)Expanded veterinary formulations [2] [8]

Trilostane entered clinical medicine in 1984 when it received FDA approval for human Cushing's syndrome, becoming one of the first adrenal-targeted steroidogenesis inhibitors. Its mechanism—reversible competitive inhibition of 3β-HSD—differed fundamentally from adrenal cytotoxics like mitotane. This enzyme blockade reduced cortisol, aldosterone, and androgen synthesis without causing permanent adrenal destruction [1] [6]. However, clinical application revealed significant limitations: inconsistent therapeutic responses across patient populations and safety concerns including gastrointestinal complications and unpredictable adrenal suppression [2] [5]. These factors precipitated its voluntary withdrawal from US markets in 1994 and subsequent discontinuation in European markets despite initial availability as Modrenal® for Cushing's and breast cancer [2] [8].

Pharmaceutical development continued through specialized formulations, including combination therapies with antigestagens for pregnancy termination. Patent US5795881 (1987) covered trilostane-epostane combinations with progesterone antagonists, demonstrating ongoing innovation despite human market withdrawals [5]. The compound's pharmacokinetic profile—characterized by rapid hepatic conversion to active metabolite 17-ketotrilostane (3-fold higher serum levels) and elimination half-life of 1.2 hours—contributed to dosing challenges in humans but later proved advantageous in veterinary chronotherapy [2] [5].

Evolution of Therapeutic Applications: From Human Endocrinology to Veterinary Medicine

The renaissance of trilostane began when veterinary researchers recognized its potential for canine hyperadrenocorticism, a common endocrine disorder in dogs characterized by cortisol excess. Clinical studies between 1998-2001 demonstrated >85% efficacy in resolving polyuria, polydipsia, and alopecia with once-daily dosing [3] [8]. This research culminated in UK approval (Vetoryl®) in 2001 and FDA veterinary approval in 2008—making it the first drug approved for both pituitary and adrenal-dependent canine Cushing's syndrome [3] [8].

Table 2: Trilostane's Species-Specific Therapeutic Mechanisms

SpeciesPrimary ApplicationMechanistic FeaturesResearch Findings
CaninePituitary/adrenal-dependent hyperadrenocorticismCortisol suppression > aldosterone suppression; Dose-dependent 3β-HSD inhibition85% clinical improvement; Median survival 662-930 days [3] [8]
EquineEquine Cushing's (PPID)Variable HPA axis suppressionLimited efficacy data; Off-label use [4] [8]
Human (historical)Cushing's syndrome, breast cancerGlobal steroidogenesis inhibition; Anti-estrogenic activityMarket withdrawal due to inconsistent efficacy/safety [1] [6]
Experimental modelsNeurosteroid modulationAllopregnanolone elevation via pregnenolone shuntReduced seizure activity and neuroinflammation in rodent models [1]

The differential enzyme inhibition between species underlies trilostane's veterinary success. Canine adrenal biochemistry shows preferential cortisol suppression with relative mineralocorticoid sparing—attributed to zona glomerulosa resistance or differential cellular uptake [8]. This contrasts with humans where aldosterone inhibition frequently caused electrolyte dysregulation. Additionally, dogs exhibit more predictable pharmacokinetics with peak plasma concentrations at 1.5-2 hours post-administration, enabling precise ACTH stimulation test monitoring [3] [8].

Beyond adrenal disorders, trilostane has been investigated for alopecia X (adrenal sex hormone imbalance) in dogs. Though not formally approved, clinical reports indicate hair regrowth in 40-60% of Nordic breeds via modulation of adrenal androgens [7] [8]. Equine applications remain exploratory, with limited studies in equine Cushing's (PPID) showing variable adrenocortical suppression [4].

Emerging research reveals novel mechanisms beyond steroidogenesis inhibition. Trilostane administration elevates neurosteroids like allopregnanolone by shunting accumulated pregnenolone toward neurosteroid pathways. This is mediated through:

  • Pregnenolone accumulation: 3β-HSD blockade increases Δ⁵-3β-hydroxysteroid substrates
  • Enhanced neurosteroidogenesis: Neural tissue converts pregnenolone to allopregnanolone
  • GABAergic modulation: Allopregnanolone potentiates GABAₐ receptor inhibition [1]

This mechanism has stimulated preclinical research in neurological disorders. Rodent models demonstrate reduced seizure activity and attenuated neuroinflammation following trilostane administration, suggesting potential applications in epilepsy and depression [1]. Additionally, its anti-estrogenic activity via allosteric estrogen receptor modulation continues to interest oncology researchers despite human market withdrawal, particularly for hormone-resistant breast cancers [2] [6].

Properties

CAS Number

13647-35-3

Product Name

Trilostane

IUPAC Name

(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1

InChI Key

KVJXBPDAXMEYOA-CXANFOAXSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C

Solubility

5.93e-02 g/L

Synonyms

WIN24540; WIN-24540; WIN 24540; Trilostane; DB01108; D-01180; D 01180; Modrastane. Desopan; Modrenal.

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.